Cas no 536705-58-5 (N-cyclohexyl-2-{3-(3,5-dimethylphenyl)-4-oxo-3H,4H,5H-pyrimido5,4-bindol-2-ylsulfanyl}acetamide)

N-Cyclohexyl-2-{3-(3,5-dimethylphenyl)-4-oxo-3H,4H,5H-pyrimido[5,4-b]indol-2-ylsulfanyl}acetamide is a structurally complex heterocyclic compound featuring a pyrimidoindole core with a sulfanylacetamide substituent. Its design incorporates a cyclohexyl group and a 3,5-dimethylphenyl moiety, enhancing lipophilicity and potential binding affinity. The compound's pyrimidoindole scaffold suggests utility in medicinal chemistry, particularly as a kinase inhibitor or modulator of biological pathways. The thioether linkage and acetamide functionality may contribute to improved metabolic stability and selectivity. This molecule is of interest for research applications in drug discovery, given its unique combination of steric and electronic properties, which could facilitate interactions with target proteins. Further studies are required to fully elucidate its pharmacological profile.
N-cyclohexyl-2-{3-(3,5-dimethylphenyl)-4-oxo-3H,4H,5H-pyrimido5,4-bindol-2-ylsulfanyl}acetamide structure
536705-58-5 structure
商品名:N-cyclohexyl-2-{3-(3,5-dimethylphenyl)-4-oxo-3H,4H,5H-pyrimido5,4-bindol-2-ylsulfanyl}acetamide
CAS番号:536705-58-5
MF:C26H28N4O2S
メガワット:460.591124534607
CID:6089741
PubChem ID:4141494

N-cyclohexyl-2-{3-(3,5-dimethylphenyl)-4-oxo-3H,4H,5H-pyrimido5,4-bindol-2-ylsulfanyl}acetamide 化学的及び物理的性質

名前と識別子

    • N-cyclohexyl-2-{3-(3,5-dimethylphenyl)-4-oxo-3H,4H,5H-pyrimido5,4-bindol-2-ylsulfanyl}acetamide
    • N-cyclohexyl-2-((3-(3,5-dimethylphenyl)-4-oxo-4,5-dihydro-3H-pyrimido[5,4-b]indol-2-yl)thio)acetamide
    • Acetamide, N-cyclohexyl-2-[[3-(3,5-dimethylphenyl)-4,5-dihydro-4-oxo-3H-pyrimido[5,4-b]indol-2-yl]thio]-
    • HMS1901N05
    • N-cyclohexyl-2-{[3-(3,5-dimethylphenyl)-4-oxo-3H,4H,5H-pyrimido[5,4-b]indol-2-yl]sulfanyl}acetamide
    • F0580-0311
    • 536705-58-5
    • CHEMBL1516231
    • N-cyclohexyl-2-[[3-(3,5-dimethylphenyl)-4-oxo-5H-pyrimido[5,4-b]indol-2-yl]sulfanyl]acetamide
    • AKOS002053325
    • Oprea1_172763
    • G856-0947
    • NCGC00135479-01
    • インチ: 1S/C26H28N4O2S/c1-16-12-17(2)14-19(13-16)30-25(32)24-23(20-10-6-7-11-21(20)28-24)29-26(30)33-15-22(31)27-18-8-4-3-5-9-18/h6-7,10-14,18,28H,3-5,8-9,15H2,1-2H3,(H,27,31)
    • InChIKey: JGNOPPCWJPKQLJ-UHFFFAOYSA-N
    • ほほえんだ: C(NC1CCCCC1)(=O)CSC1N(C2=CC(C)=CC(C)=C2)C(=O)C2=C(N=1)C1=C(N2)C=CC=C1

計算された属性

  • せいみつぶんしりょう: 460.19329732g/mol
  • どういたいしつりょう: 460.19329732g/mol
  • 同位体原子数: 0
  • 水素結合ドナー数: 2
  • 水素結合受容体数: 4
  • 重原子数: 33
  • 回転可能化学結合数: 5
  • 複雑さ: 757
  • 共有結合ユニット数: 1
  • 原子立体中心数の決定: 0
  • 不確定原子立体中心数: 0
  • 化学結合立体中心数の決定: 0
  • 不確定化学結合立体中心数: 0
  • トポロジー分子極性表面積: 103Ų
  • 疎水性パラメータ計算基準値(XlogP): 5.7

じっけんとくせい

  • 密度みつど: 1.35±0.1 g/cm3(Predicted)
  • 酸性度係数(pKa): 12.35±0.20(Predicted)

N-cyclohexyl-2-{3-(3,5-dimethylphenyl)-4-oxo-3H,4H,5H-pyrimido5,4-bindol-2-ylsulfanyl}acetamide 価格詳細 >>

エンタープライズ No. 商品名 Cas No. 清らかである 仕様 価格 更新日時 問い合わせ
Life Chemicals
F0580-0311-10mg
N-cyclohexyl-2-{[3-(3,5-dimethylphenyl)-4-oxo-3H,4H,5H-pyrimido[5,4-b]indol-2-yl]sulfanyl}acetamide
536705-58-5 90%+
10mg
$79.0 2023-05-17
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F0580-0311-15mg
N-cyclohexyl-2-{[3-(3,5-dimethylphenyl)-4-oxo-3H,4H,5H-pyrimido[5,4-b]indol-2-yl]sulfanyl}acetamide
536705-58-5 90%+
15mg
$89.0 2023-05-17
Life Chemicals
F0580-0311-10μmol
N-cyclohexyl-2-{[3-(3,5-dimethylphenyl)-4-oxo-3H,4H,5H-pyrimido[5,4-b]indol-2-yl]sulfanyl}acetamide
536705-58-5 90%+
10μl
$69.0 2023-05-17
Life Chemicals
F0580-0311-30mg
N-cyclohexyl-2-{[3-(3,5-dimethylphenyl)-4-oxo-3H,4H,5H-pyrimido[5,4-b]indol-2-yl]sulfanyl}acetamide
536705-58-5 90%+
30mg
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F0580-0311-50mg
N-cyclohexyl-2-{[3-(3,5-dimethylphenyl)-4-oxo-3H,4H,5H-pyrimido[5,4-b]indol-2-yl]sulfanyl}acetamide
536705-58-5 90%+
50mg
$160.0 2023-05-17
Life Chemicals
F0580-0311-5μmol
N-cyclohexyl-2-{[3-(3,5-dimethylphenyl)-4-oxo-3H,4H,5H-pyrimido[5,4-b]indol-2-yl]sulfanyl}acetamide
536705-58-5 90%+
5μl
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F0580-0311-2mg
N-cyclohexyl-2-{[3-(3,5-dimethylphenyl)-4-oxo-3H,4H,5H-pyrimido[5,4-b]indol-2-yl]sulfanyl}acetamide
536705-58-5 90%+
2mg
$59.0 2023-05-17
Life Chemicals
F0580-0311-5mg
N-cyclohexyl-2-{[3-(3,5-dimethylphenyl)-4-oxo-3H,4H,5H-pyrimido[5,4-b]indol-2-yl]sulfanyl}acetamide
536705-58-5 90%+
5mg
$69.0 2023-05-17
Life Chemicals
F0580-0311-20μmol
N-cyclohexyl-2-{[3-(3,5-dimethylphenyl)-4-oxo-3H,4H,5H-pyrimido[5,4-b]indol-2-yl]sulfanyl}acetamide
536705-58-5 90%+
20μl
$79.0 2023-05-17
Life Chemicals
F0580-0311-40mg
N-cyclohexyl-2-{[3-(3,5-dimethylphenyl)-4-oxo-3H,4H,5H-pyrimido[5,4-b]indol-2-yl]sulfanyl}acetamide
536705-58-5 90%+
40mg
$140.0 2023-05-17

N-cyclohexyl-2-{3-(3,5-dimethylphenyl)-4-oxo-3H,4H,5H-pyrimido5,4-bindol-2-ylsulfanyl}acetamide 関連文献

N-cyclohexyl-2-{3-(3,5-dimethylphenyl)-4-oxo-3H,4H,5H-pyrimido5,4-bindol-2-ylsulfanyl}acetamideに関する追加情報

Comprehensive Overview of N-cyclohexyl-2-{3-(3,5-dimethylphenyl)-4-oxo-3H,4H,5H-pyrimido[5,4-b]indol-2-ylsulfanyl}acetamide (CAS No. 536705-58-5)

In the realm of organic chemistry and pharmaceutical research, N-cyclohexyl-2-{3-(3,5-dimethylphenyl)-4-oxo-3H,4H,5H-pyrimido[5,4-b]indol-2-ylsulfanyl}acetamide (CAS No. 536705-58-5) stands out as a compound of significant interest. This molecule, with its intricate structure and potential applications, has garnered attention from researchers and industry professionals alike. Its pyrimidoindole core, coupled with a cyclohexyl moiety and a sulfanylacetamide side chain, presents a unique combination of properties that make it a subject of ongoing study.

The compound's CAS number 536705-58-5 serves as a unique identifier, ensuring precise referencing in scientific literature and databases. Its systematic name, while complex, highlights the presence of key functional groups: the 3,5-dimethylphenyl ring, the 4-oxo-3H,4H,5H-pyrimido[5,4-b]indole scaffold, and the N-cyclohexylacetamide tail. These structural elements contribute to its potential bioactivity and solubility profile, making it a candidate for further exploration in drug discovery and development.

Recent trends in pharmaceutical research have emphasized the importance of heterocyclic compounds, particularly those containing indole and pyrimidine moieties. These scaffolds are known for their versatility in interacting with biological targets, such as enzymes and receptors. The pyrimido[5,4-b]indole core in N-cyclohexyl-2-{3-(3,5-dimethylphenyl)-4-oxo-3H,4H,5H-pyrimido[5,4-b]indol-2-ylsulfanyl}acetamide aligns with this trend, offering a platform for the design of novel therapeutic agents. Researchers are particularly interested in its potential role in modulating kinase activity or protein-protein interactions, which are hot topics in contemporary drug discovery.

The sulfanylacetamide group in this compound is another feature worth noting. Sulfur-containing functional groups are often associated with enhanced binding affinity and metabolic stability, which are critical factors in the development of orally bioavailable drugs. Additionally, the cyclohexyl substituent may influence the compound's lipophilicity and conformational flexibility, further optimizing its pharmacokinetic properties. These attributes make CAS No. 536705-58-5 a compelling subject for structure-activity relationship (SAR) studies.

From a synthetic chemistry perspective, the preparation of N-cyclohexyl-2-{3-(3,5-dimethylphenyl)-4-oxo-3H,4H,5H-pyrimido[5,4-b]indol-2-ylsulfanyl}acetamide involves multi-step reactions, including cyclocondensation, sulfanylation, and amide coupling. These processes require careful optimization to achieve high yields and purity, which are essential for subsequent biological testing. The compound's synthetic accessibility, combined with its structural novelty, positions it as a valuable intermediate for the development of more complex molecules.

In the context of green chemistry and sustainable synthesis, researchers are also exploring eco-friendly routes to produce such compounds. Solvent-free reactions, catalytic methods, and energy-efficient protocols are being investigated to minimize environmental impact while maintaining efficiency. This aligns with the broader scientific community's focus on sustainability and green innovation, which are frequently searched topics in academic and industrial circles.

Beyond its potential pharmaceutical applications, N-cyclohexyl-2-{3-(3,5-dimethylphenyl)-4-oxo-3H,4H,5H-pyrimido[5,4-b]indol-2-ylsulfanyl}acetamide may also find use in material science. The pyrimidoindole scaffold could serve as a building block for organic semiconductors or fluorescent probes, given its conjugated system and potential for photoactivity. Such interdisciplinary applications highlight the compound's versatility and underscore the importance of fundamental research in uncovering new uses for known structures.

As the scientific community continues to explore the properties and applications of CAS No. 536705-58-5, it is crucial to maintain a robust database of its physical and chemical characteristics. Parameters such as melting point, solubility, and stability under various conditions are essential for practical utilization. Collaborative efforts between academia and industry can accelerate the translation of laboratory findings into real-world solutions, addressing unmet needs in healthcare and technology.

In summary, N-cyclohexyl-2-{3-(3,5-dimethylphenyl)-4-oxo-3H,4H,5H-pyrimido[5,4-b]indol-2-ylsulfanyl}acetamide represents a fascinating example of modern organic chemistry's potential. Its structural complexity, combined with its relevance to current research trends, makes it a compound worthy of attention. Whether in drug discovery, material science, or sustainable synthesis, this molecule offers ample opportunities for innovation and discovery, reflecting the dynamic nature of scientific progress.

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